![molecular formula C12H18N4O3 B1461531 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 1153231-27-6](/img/structure/B1461531.png)
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Overview
Description
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The characteristics of piperazine include a molar mass of 238.3012 g/mol, appearance as a white crystalline powder, solubility in water of 40 g/100 ml (20°C), and a melting point of >234-238°C (453-457K) .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Amide Derivatives and Antimicrobial Studies : Research has shown the synthesis of derivatives related to quinolone and piperazine, examining their antimicrobial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. This study highlights the potential of such compounds in developing new antimicrobial agents (N. Patel, A. Patel, & H. Chauhan, 2007).
N-acyliminium Ion Chemistry in Piperazine Synthesis : Another research avenue involves the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, showcasing innovative approaches to creating piperazine derivatives with potential pharmacological applications (J. Veerman et al., 2003).
Synthesis and Anticonvulsant Activities : Studies have also focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant activity. This research illustrates the potential of piperazine derivatives in creating effective anticonvulsant medications (M. Aytemir, Ü. Çalış, & M. Özalp, 2004).
Antioxidant and Antihypertensive Activities
Antioxidant Activities of Piperazine Derivatives : The creation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their evaluation for antibacterial, antifungal, and antioxidant activities demonstrate the versatility of piperazine compounds in various therapeutic areas, including as potential antioxidants (L. Mallesha & K. Mohana, 2011).
Antihypertensive Activity of Piperazin-1-yl Compounds : Research into the antihypertensive effects of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats (SHR) showcases the potential of piperazine derivatives in addressing cardiovascular diseases, indicating both central and peripheral mechanisms of action (R. Clark et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-14-11(18)3-2-10(13-14)12(19)16-6-4-15(5-7-16)8-9-17/h2-3,17H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIJOHIWZACUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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